Cas no 314742-49-9 (4-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)benzoic acid)

4-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)benzoic acid 化学的及び物理的性質
名前と識別子
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- 4-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)benzoic acid
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- インチ: 1S/C19H16O5/c1-2-13-9-18(20)24-17-10-15(7-8-16(13)17)23-11-12-3-5-14(6-4-12)19(21)22/h3-10H,2,11H2,1H3,(H,21,22)
- InChIKey: SAPUUAVIUWAMQD-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=C(COC2=CC=C3C(=C2)OC(=O)C=C3CC)C=C1
4-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
OTAVAchemicals | 7210430138-100MG |
4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid |
314742-49-9 | 95% | 100MG |
$200 | 2023-07-07 | |
OTAVAchemicals | 7210430138-250MG |
4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid |
314742-49-9 | 95% | 250MG |
$250 | 2023-07-07 |
4-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)benzoic acid 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
4-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)benzoic acidに関する追加情報
Introduction to 4-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)benzoic acid (CAS No. 314742-49-9)
4-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)benzoic acid, identified by its Chemical Abstracts Service (CAS) number 314742-49-9, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of chromen derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of a benzoic acid moiety and an ethyl-substituted chromen ring system imparts unique chemical properties that make it a promising candidate for further investigation.
The molecular structure of 4-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)benzoic acid consists of a benzoic acid core functionalized with an ether linkage to a chromen ring. The chromen moiety, specifically 4-ethyl-2-oxo-2H-chromen-7-yl, is a key pharmacophore that contributes to the compound's biological activity. This particular arrangement of functional groups suggests potential interactions with biological targets, making it an attractive scaffold for drug discovery efforts.
In recent years, there has been growing interest in chromen derivatives due to their reported antimicrobial, anti-inflammatory, and antioxidant properties. The benzoic acid component of this compound is well-known for its role in various pharmacological contexts, including its ability to modulate enzyme activity and interact with cellular receptors. The ether oxygen in the structure may also play a crucial role in mediating interactions with biological targets, thereby influencing the compound's overall pharmacological profile.
Current research in medicinal chemistry increasingly focuses on identifying novel compounds with improved efficacy and reduced side effects. 4-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)benzoic acid represents a promising lead compound that warrants further exploration. Its unique structural features make it a versatile scaffold for designing molecules with tailored biological activities. For instance, modifications to the ethyl-substituted chromen ring could enhance its binding affinity to specific enzymes or receptors, while alterations to the benzoic acid moiety might improve metabolic stability or bioavailability.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and selective functional group transformations, are often employed to construct the complex chromen framework efficiently. The development of efficient synthetic routes is crucial for enabling large-scale production and subsequent preclinical testing.
One of the most compelling aspects of 4-( ( ( 4 - ethyl - 2 - oxo - 2 H - chromen - 7 - yl ) oxy ) methyl ) benzoic acid is its potential as a starting material for structure-based drug design. By leveraging computational chemistry techniques, researchers can predict how modifications to specific regions of the molecule might affect its biological activity. For example, molecular docking studies have shown that this compound can interact with various protein targets, suggesting its utility in treating conditions such as inflammation or neurodegeneration.
Recent advancements in high-throughput screening (HTS) have accelerated the process of identifying bioactive compounds from large libraries. 4-( ( ( 4 - ethyl - 2 - oxo - 2 H - chromen - 7 - yl ) oxy ) methyl ) benzoic acid has been incorporated into such libraries for screening against diverse disease-related targets. Preliminary results indicate that it exhibits promising activity in certain assays, warranting further investigation into its mechanism of action.
The pharmacokinetic properties of this compound are also of great interest. Factors such as solubility, stability, and absorption rate can significantly influence its therapeutic potential. Computational models are increasingly used to predict these properties before experimental validation is undertaken. This approach helps optimize the compound's design early in the drug development process, saving time and resources.
In conclusion, 4-( ( ( 4 - ethyl - 2 - oxo - 2 H - chromen - 7 - yl ) oxy ) methyl ) benzoic acid (CAS No. 314742-49-9) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for drug discovery efforts aimed at addressing various therapeutic challenges. Further exploration into its synthetic pathways, biological activities, and pharmacokinetic properties will undoubtedly contribute valuable insights into developing novel therapeutic agents.
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